
4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid, also known as MPET, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPET is a thiazole derivative that has been synthesized using various methods, including the reaction of 2-phenoxyethanethiol with ethyl 2-bromoacetate and subsequent cyclization with potassium thiocyanate.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can prevent cancer cells from dividing and growing. 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are resistant to antibiotics. Additionally, 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the activity of various enzymes and proteins. However, 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid. One direction is to investigate the potential of 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid as a treatment for cancer, bacterial infections, and neurodegenerative diseases in humans. Another direction is to explore the structure-activity relationship of 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid and its derivatives to optimize its pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid and its potential side effects.
Métodos De Síntesis
The synthesis of 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid involves the reaction of 2-phenoxyethanethiol with ethyl 2-bromoacetate to produce the intermediate compound 2-(2-phenoxyethylthio)acetic acid ethyl ester. This intermediate is then cyclized with potassium thiocyanate to form 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid. The yield of 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential to treat bacterial infections, as it has been found to have antibacterial activity against various strains of bacteria. Additionally, 4-methyl-3-(2-phenoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
4-methyl-3-(2-phenoxyethyl)-2-sulfanylidene-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-9-11(12(15)16)19-13(18)14(9)7-8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMLIWRSARKPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1CCOC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5845485.png)
![3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5845487.png)
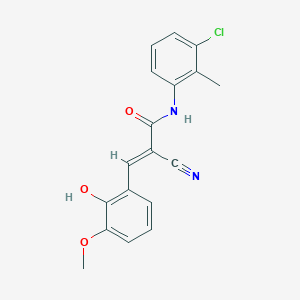
![4-chloro-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845501.png)
![methyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]glycinate](/img/structure/B5845513.png)
![N-8-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5845516.png)
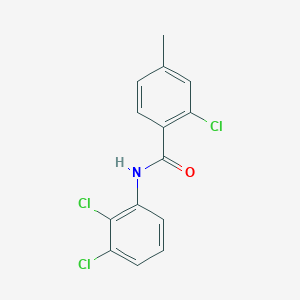
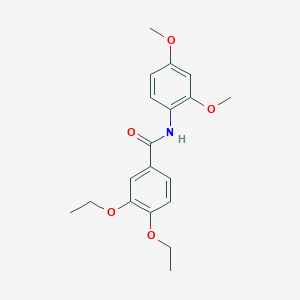
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5845548.png)
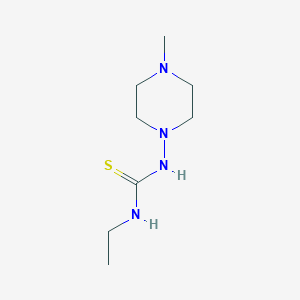
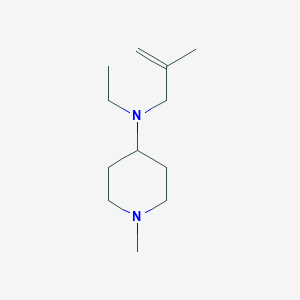
![3-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]acrylic acid](/img/structure/B5845590.png)

![1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5845596.png)